
4-Bromo-1,2-diethoxybenzene
Overview
Description
4-Bromo-1,2-diethoxybenzene is an organic compound with the molecular formula C10H13BrO2 It is a derivative of benzene, where two ethoxy groups and one bromine atom are substituted at the 1, 2, and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-1,2-diethoxybenzene can be synthesized through the bromination of 1,2-diethoxybenzene. The reaction typically involves the use of bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
Types of Reactions:
Electrophilic Aromatic Substitution: this compound can undergo further substitution reactions, such as nitration or sulfonation, where the bromine atom can be replaced by other electrophiles.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles like hydroxide ions, leading to the formation of 1,2-diethoxybenzene derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation under controlled temperatures.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Nitration: Formation of 4-nitro-1,2-diethoxybenzene.
Sulfonation: Formation of 4-sulfo-1,2-diethoxybenzene.
Hydroxylation: Formation of 4-hydroxy-1,2-diethoxybenzene
Scientific Research Applications
4-Bromo-1,2-diethoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of novel materials with specific electronic properties.
Pharmaceutical Research: Investigated for its potential role in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-1,2-diethoxybenzene in chemical reactions primarily involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic attack, directing incoming electrophiles to the ortho and para positions relative to the ethoxy groups . This compound can also participate in nucleophilic substitution reactions where the bromine atom is replaced by nucleophiles .
Comparison with Similar Compounds
4-Bromo-1,2-dimethoxybenzene: Similar structure but with methoxy groups instead of ethoxy groups.
1-Bromo-2,4-diethoxybenzene: Different substitution pattern on the benzene ring.
Uniqueness: 4-Bromo-1,2-diethoxybenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of ethoxy groups can affect the compound’s solubility and electronic properties compared to its methoxy analogs .
Biological Activity
4-Bromo-1,2-diethoxybenzene is an organic compound characterized by a bromine atom and two ethoxy groups attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 245.11 g/mol. This compound has gained attention in various scientific fields due to its potential biological activities and applications in organic synthesis.
- Appearance : Colorless to yellow liquid
- Boiling Point : Approximately 256 °C
- Flash Point : 109 °C
- Density : 1.51 g/mL at 25 °C
Biological Activity Overview
The biological activity of this compound is influenced by its structural features, particularly the presence of the bromine atom and ethoxy groups. These functional groups can enhance its reactivity and solubility, making it suitable for various biological applications.
Potential Biological Activities
- Antimicrobial Properties : Preliminary studies suggest that compounds with bromine substitutions may exhibit antimicrobial activity. The presence of ethoxy groups could further enhance this property by increasing solubility in biological media.
- Antioxidant Activity : Similar compounds have been reported to possess antioxidant properties, which could be relevant for this compound. Antioxidants play a crucial role in protecting cells from oxidative stress.
- Pharmacological Applications : The compound's structure suggests potential use in drug development, particularly as a scaffold for synthesizing pharmaceuticals targeting various diseases.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Bromo-1,2-dimethoxybenzene | Contains two methoxy groups; used in synthesis | |
4-Bromophenol | Hydroxy group instead of ethoxy; antiseptic | |
4-Bromoveratrole | Additional hydroxyl group; different activities |
The presence of two ethoxy groups in this compound enhances its solubility and potential reactivity compared to other bromo-substituted compounds, making it particularly valuable in synthetic applications and biological investigations.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-Bromo-1,2-diethoxybenzene, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via etherification of 4-bromocatechol (1,2-dihydroxy-4-bromobenzene) using ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF. Optimization involves adjusting molar ratios (e.g., excess alkylating agent), temperature (80–120°C), and reaction time (12–24 hrs) to maximize yield. Purity is confirmed via GC or HPLC (>95% threshold) .
- Validation : Monitor reaction progress using TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) and characterize via H NMR (ethoxy groups: δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂) and C NMR (C-Br at ~110 ppm) .
Q. How should researchers handle and store this compound to ensure stability?
- Safety Protocol : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C to prevent bromine displacement or ether cleavage. Use PPE (gloves, goggles, lab coat) during handling, and work in a fume hood to avoid inhalation .
- Degradation Signs : Discoloration (yellowing) or precipitate formation indicates decomposition. Confirm stability via periodic NMR or FT-IR analysis .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in further functionalization of this compound?
- Mechanistic Insight : The bromine atom at position 4 is susceptible to nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling (e.g., Suzuki with aryl boronic acids). Regioselectivity is influenced by the electron-donating ethoxy groups, which activate the ring at meta/para positions. Use directing groups (e.g., –NO₂) or steric hindrance to control substitution sites .
- Case Study : For Suzuki coupling, employ Pd(PPh₃)₄ as a catalyst with Na₂CO₃ in DME/H₂O (3:1) at 80°C. Monitor competing side reactions (e.g., dehalogenation) via LC-MS .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Analytical Workflow :
NMR Contradictions : Compare experimental H/C NMR with computational predictions (DFT-based tools like Gaussian). For example, ethoxy group splitting patterns may vary due to rotameric equilibria; use variable-temperature NMR to confirm .
Mass Spectrometry : High-resolution MS (HRMS) can differentiate between isobaric impurities (e.g., Cl vs. CH₃SO₃⁻ adducts).
X-ray Crystallography : Resolve ambiguous NOE effects or coupling constants by growing single crystals in ethyl acetate/hexane .
Q. What methodologies assess the environmental impact and degradation pathways of this compound?
- Ecotoxicology : Perform OECD 301 biodegradation tests (28-day aerobic conditions) to evaluate persistence. Measure log KOW (estimated ~2.8 via EPI Suite) to predict bioaccumulation potential .
- Advanced Degradation Studies : Use LC-QTOF-MS to identify photodegradation products under UV light (254 nm) in aqueous/organic mixtures. Common pathways include ether cleavage to 4-bromocatechol or debromination .
Properties
IUPAC Name |
4-bromo-1,2-diethoxybenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-3-12-9-6-5-8(11)7-10(9)13-4-2/h5-7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUKULZGZUNDGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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